molecular formula C14H18N2O2S2 B2658753 4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-61-9

4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2658753
CAS No.: 863511-61-9
M. Wt: 310.43
InChI Key: VABBRVRRIFBDIE-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic small molecule designed for research applications, integrating a benzenesulfonamide moiety with a 2-methylthiazole heterocycle via a flexible ethyl linker. The benzenesulfonamide group is a privileged structure in medicinal chemistry, known for its ability to act as a key pharmacophore in enzyme inhibition, particularly against carbonic anhydrases and other metalloenzymes . Molecules containing this scaffold have demonstrated a wide range of biological activities, making them valuable tools for investigating disease pathways related to cancers, metabolic disorders, and inflammation . The incorporation of the 2-methylthiazole ring, a common feature in bioactive compounds, enhances the molecule's potential for interaction with biological targets and contributes to its overall physicochemical properties . This compound is representative of a class of molecules where strategic hybridization of sulfonamide and thiazole components aims to produce novel chemical entities with unique binding affinities and mechanisms of action. Researchers can utilize this compound as a chemical probe to study protein-ligand interactions or as a building block in the synthesis of more complex molecular architectures for high-throughput screening campaigns. It is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic use. Researchers should handle this product with care in a controlled laboratory environment.

Properties

IUPAC Name

4-ethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-3-12-4-6-14(7-5-12)20(17,18)15-9-8-13-10-19-11(2)16-13/h4-7,10,15H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABBRVRRIFBDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the benzenesulfonamide group. One common synthetic route includes the reaction of 2-methylthiazole with ethyl bromide to form 2-ethyl-2-methylthiazole. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzenesulfonamide derivatives, their modifications, and reported biological activities:

Compound Name Structural Modifications vs. Target Compound Biological Activity (Target/Assay) Key Findings Reference
4-Chloro-N-(5-(2-(2-methylthiazol-4-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-yl)benzenesulfonamide Chloro substituent; tetrahydronaphthalene backbone TP receptor antagonism (IP1 functional assay) Demonstrated potent TP receptor antagonism (Kd = 12 nM) via Schild analysis
4-(2-(2-Methylthiazol-4-yl)ethyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide Pyrazole substituent instead of ethyl linker Trypanocidal activity (N-myristoyltransferase) 68% yield; structural analog with modified N-substituent
4-(2-(2-Substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives Quinazolinone-thioether moiety instead of thiazole Carbonic anhydrase inhibition (hCA I, II, IX, XII) KI values: 3.1–85.5 nM; superior to acetazolamide (AAZ) in some isoforms
N-(2-thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide Pyrimidine-thione substituent Antimicrobial activity (synthetic focus) Simpler thiazole-linked analog; no explicit activity data

Key Structural and Functional Insights:

Chloro-substituted analogs, however, show stronger TP receptor binding due to electron-withdrawing effects . Thiazole vs. Quinazolinone: Thiazole-containing compounds (e.g., target compound) are associated with receptor antagonism (TP), while quinazolinone derivatives () excel in CA inhibition, highlighting scaffold-dependent target specificity .

Linker and Backbone Modifications :

  • The ethyl linker in the target compound balances flexibility and steric hindrance. In contrast, rigid backbones like tetrahydronaphthalene () may restrict conformational freedom but enhance receptor affinity .

N-Substituent Variations: Replacement of the ethyl-thiazole group with a trimethylpyrazole () alters electronic and steric profiles, shifting activity toward trypanocidal targets .

Enzyme Inhibition Potency: Quinazolinone-thioether derivatives () exhibit nanomolar-range KI values against hCA XII (3.1–8.6 nM), outperforming acetazolamide. This suggests that bulky heterocyclic appendages improve isoform selectivity .

Biological Activity

4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique thiazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it can be represented by the following chemical structure:

C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Key Features:

  • Thiazole Ring: The presence of a thiazole ring contributes to the compound's biological activity, as it can interact with various biological targets.
  • Sulfonamide Group: This functional group is known for its antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli8.33 to 23.15 µM
S. aureus5.64 to 77.38 µM
Streptococcus pneumoniaeNotable inhibition observed

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Studies have demonstrated that thiazole derivatives can inhibit tumor cell proliferation effectively. For example, certain thiazole-based compounds have been shown to inhibit specific enzymes involved in cancer cell growth, such as DNA gyrase and topoisomerase IV.

Case Study:
In a study assessing various thiazole derivatives, one compound exhibited an IC50 value of 12 µM against E. coli DNA gyrase, indicating strong inhibitory effects on bacterial growth while showing selectivity towards bacterial isoforms without affecting human topoisomerase II .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The thiazole ring interacts with specific enzymes, potentially inhibiting their activity.
  • Interference with Biomolecule Synthesis: The compound may disrupt the synthesis of essential biomolecules in pathogens, leading to antimicrobial effects.
  • Selective Targeting in Cancer Cells: By targeting specific enzymes involved in DNA replication and repair in cancer cells, the compound may induce apoptosis or inhibit proliferation.

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